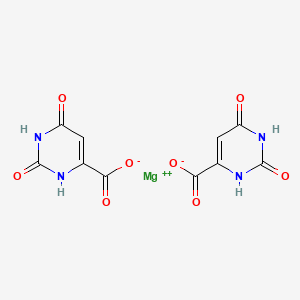
Adipate(1-)
Descripción general
Descripción
Adipate(1-) is a dicarboxylic acid monoanion that is the conjugate base of adipic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of an adipic acid. It is a conjugate acid of an adipate(2-).
Aplicaciones Científicas De Investigación
Biological Production of Adipic Acid
Adipic acid, derived from adipate(1-), is crucial in manufacturing thermoplastic polyurethane resins, nylon 6-6, adhesives, synthetic lubricants, and plasticizers. The traditional petrochemical synthesis poses environmental challenges, leading researchers to explore biological synthesis routes. Two methods are primarily investigated: accumulating precursors like d-glucaric acid and cis,cis-muconic acid, and direct synthesis from carbon sources. With advances in metabolic engineering and synthetic biology, biological production from renewable substrates has become feasible (Deng, Ma, & Mao, 2016).
Enhanced Production via Reverse β-Oxidation
Efforts have been made to improve adipate production through reverse β-oxidation in Escherichia coli. This involves testing and utilizing heterologous enzymes for efficient pathway reactions, a key to achieving higher adipate yields. The study demonstrated an increased production of adipate, indicating potential for further strain engineering (Kallscheuer et al., 2017).
Adipate in Electroless Nickel Plating
Adipate is used as a buffer in citric electroless nickel plating solutions. Its adsorption and incorporation into NiP coatings during plating impact the rate of catalytic hypophosphite oxidation, influencing coating smoothness and brightness. This study provides insights into the role of adipate in surface coating technologies (Tarozaitė, Gylienė, & Stalnionis, 2005).
Reverse Adipate-Degradation Pathway
A reverse adipate-degradation pathway (RADP) from Thermobifida fusca was reconstructed in E. coli, leading to significant adipic acid production. By manipulating genes and metabolic pathways, researchers achieved high adipic acid titers, marking a notable advancement in biotechnological synthesis (Zhao et al., 2018).
Adipate in Pseudomonas Putida Metabolism
Engineering Pseudomonas putida to metabolize medium-chain-length dicarboxylates like adipate enhances its utility in bio-upcycling of plastics. The study highlights the genetic and metabolic modifications required to enable efficient use of adipate as a carbon source, contributing to sustainable plastic waste management (Ackermann et al., 2021).
Lanthanide-Adipate Frameworks
Research on lanthanide-adipate frameworks has led to the development of novel structures with potential applications in fluorescence and templated metal-organic frameworks. These studies are significant in the field of inorganic chemistry and material science (de Lill, Gunning, & Cahill, 2005).
Enzymatic Activity for Adipic Acid Biosynthesis
Modifying enzymes involved in adipic acid biosynthesis can significantly enhance production. Site-directed mutations have been effective in improving the enzymatic activity for adipate synthesis, a promising approach for industrial-scale production (Yang et al., 2019).
Propiedades
IUPAC Name |
6-hydroxy-6-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRTRBMVRJNCN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adipate(1-) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid 2-(7-oxo-2,3-dihydrofuro[3,2-g][1]benzopyran-2-yl)propan-2-yl ester](/img/structure/B1229113.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1229116.png)
![2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1229118.png)
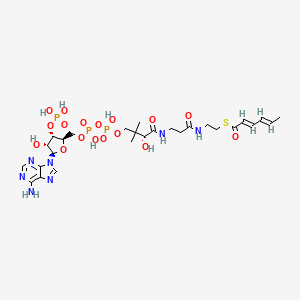
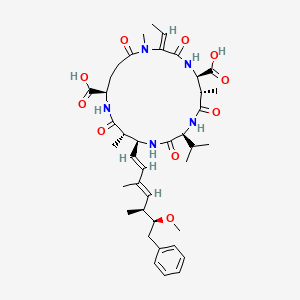
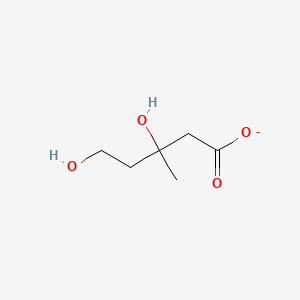
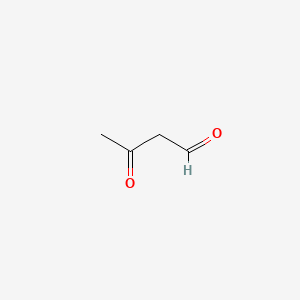
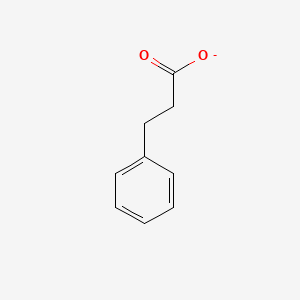
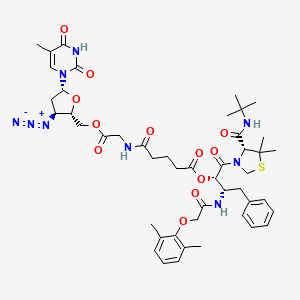
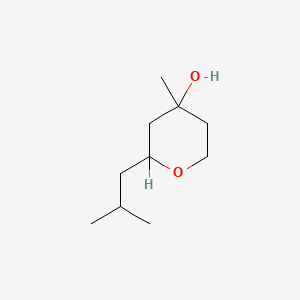
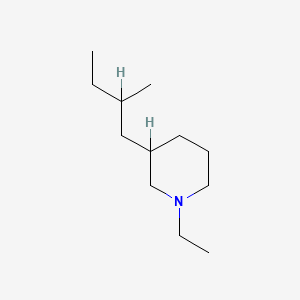
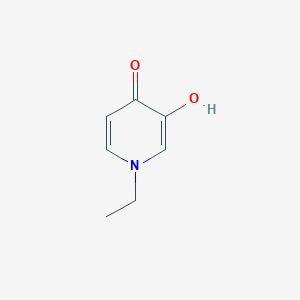
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
